molecular formula C17H17N5 B1468200 3-(5-Methyl-2-pyrazinyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine CAS No. 1353497-63-8

3-(5-Methyl-2-pyrazinyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Cat. No. B1468200
CAS RN: 1353497-63-8
M. Wt: 291.35 g/mol
InChI Key: KAAITXRNSPQWEV-UHFFFAOYSA-N
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Description

Pyrazines are a class of organic compounds with the formula C4H4N2. They are aromatic and contain two nitrogen atoms. Pyrazines are less basic than pyridine, pyridazine, and pyrimidine . Many substituted pyrazines are produced naturally and are widely distributed in plants and animals .


Synthesis Analysis

Pyrazines can be synthesized through various methods. One common method involves the reaction of cellulosic-derived sugars with ammonium hydroxide and amino acids at high temperatures . Another method involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles .


Molecular Structure Analysis

The molecular structure of pyrazines is characterized by a six-membered ring containing four carbon atoms and two nitrogen atoms . The introduction of a pyrazine-annelated structure can suppress diradical characteristics and stabilize the HOMO energy level of quinoidal oligothiophenes .


Chemical Reactions Analysis

Pyrazines can undergo various chemical reactions. For instance, they can be formed via the optimized reaction of various sugars (i.e., fructose, glucose, or rhamnose) with ammonium hydroxide (NH4OH) and amino acids at high temperature .


Physical And Chemical Properties Analysis

Pyrazines are typically white crystals with a density of 1.031 g/cm3. They have a melting point of 52 °C and a boiling point of 115 °C. They are soluble in water .

Mechanism of Action

The mechanism of action of pyrazines is not well understood and can vary depending on the specific derivative and its biological target .

Safety and Hazards

Hazards for skin and eye contact, and respiratory exposure are recognized for the majority of pyrazine compounds. Most are classified as irritating to the respiratory system .

Future Directions

Future research on pyrazines and their derivatives could focus on exploring their synthetic pathways and biological activities further. They have shown potential in various applications, including medicinal chemistry, as fluorescent probes, and as structural units of polymers .

properties

IUPAC Name

3-(5-methylpyrazin-2-yl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5/c1-12-9-20-14(10-19-12)17-21-16(13-5-3-2-4-6-13)15-11-18-7-8-22(15)17/h2-6,9-10,18H,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAITXRNSPQWEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C2=NC(=C3N2CCNC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Methylpyrazin-2-yl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Methyl-2-pyrazinyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Reactant of Route 2
3-(5-Methyl-2-pyrazinyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Reactant of Route 3
3-(5-Methyl-2-pyrazinyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Reactant of Route 4
3-(5-Methyl-2-pyrazinyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Reactant of Route 5
Reactant of Route 5
3-(5-Methyl-2-pyrazinyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Reactant of Route 6
Reactant of Route 6
3-(5-Methyl-2-pyrazinyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

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